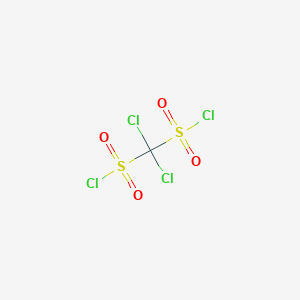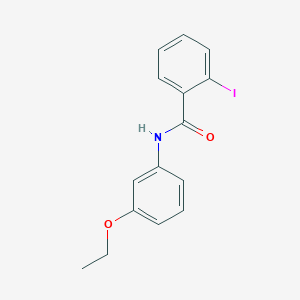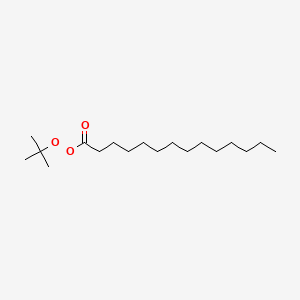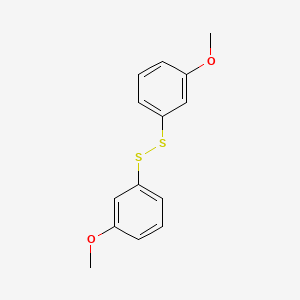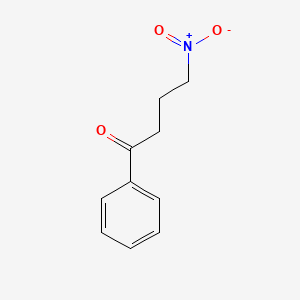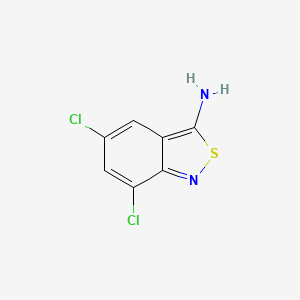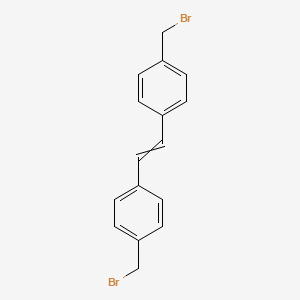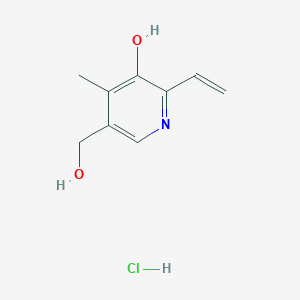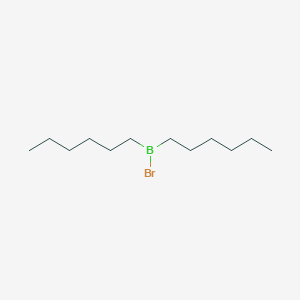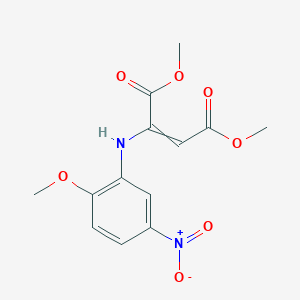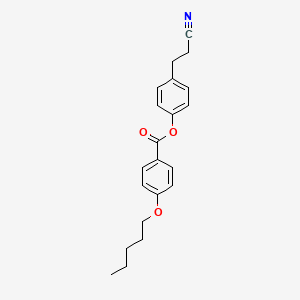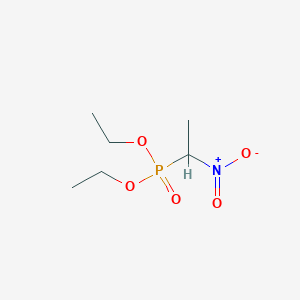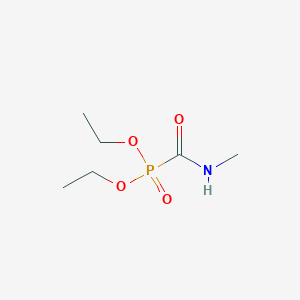
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline is a quinoline derivative characterized by the presence of hexylsulfanyl and methylsulfanyl groups at the 5th and 8th positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline, can be achieved through various methods. One of the most common methods is the Skraup synthesis, which involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . Modifications to the Skraup synthesis, such as using substituted acrolein or vinyl ketone, can yield quinolines with different substituents .
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing reaction conditions to improve yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more sustainable and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hexylsulfanyl and methylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the quinoline ring.
Applications De Recherche Scientifique
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, quinolines often target enzymes or receptors involved in critical biological pathways. For example, quinolines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and subsequent cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position.
5-Nitroquinoline: A derivative with a nitro group at the 5th position.
Uniqueness
This compound is unique due to the presence of both hexylsulfanyl and methylsulfanyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
60465-82-9 |
|---|---|
Formule moléculaire |
C16H21NS2 |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
5-hexylsulfanyl-8-methylsulfanylquinoline |
InChI |
InChI=1S/C16H21NS2/c1-3-4-5-6-12-19-14-9-10-15(18-2)16-13(14)8-7-11-17-16/h7-11H,3-6,12H2,1-2H3 |
Clé InChI |
JTYSSRGMEWCITQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
